4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride
Description
4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride is a substituted imidazole derivative characterized by a 4-chlorophenyl group at the 4-position of the imidazole ring, an isopropyl group at the 1-position, and a primary amine at the 5-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-propan-2-ylimidazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.ClH/c1-8(2)16-7-15-11(12(16)14)9-3-5-10(13)6-4-9;/h3-8H,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQISNNYKDOPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC(=C1N)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride typically involves the reaction of 4-chlorobenzylamine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of 4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
Chemistry
Building Block for Synthesis:
4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride serves as an essential intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of new compounds that may have novel properties.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxides | Potassium permanganate, hydrogen peroxide |
| Reduction | Forms amines or reduced derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Chlorophenyl group reacts with nucleophiles | Sodium hydroxide, potassium carbonate |
Biology
Biological Activity:
Research indicates that this compound exhibits potential biological activities, including antimicrobial and antifungal properties. Its interaction with specific molecular targets allows for modulation of enzymatic activities.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of imidazole compounds showed significant antibacterial activity against various strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
Medicine
Therapeutic Potential:
Ongoing research is focused on the compound's potential as a therapeutic agent for various diseases. Its ability to modulate biological pathways suggests applications in treating infections and possibly cancer.
Case Study: Anticancer Properties
In vitro studies have shown that imidazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . For instance, compounds derived from imidazole structures demonstrated IC values ranging from 7 to 20 µM against several cancer cell lines.
Industry
Material Development:
The compound is also utilized in developing new materials and chemical processes due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () Key Differences: Contains a nitro (-NO₂) group at position 5 and a chloromethyl (-CH₂Cl) substituent on the phenyl ring. Impact: The nitro group is strongly electron-withdrawing, reducing electron density in the imidazole ring compared to the amine (-NH₂) in the target compound. The chloromethyl group introduces a reactive site for further functionalization .
- Fluorophenyl Analogs () Example: 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. Comparison: Fluorine (F) is more electronegative than chlorine (Cl), leading to stronger electron-withdrawing effects. Structural studies in highlight isostructural triclinic (P̄1) symmetry, suggesting similar packing behaviors in crystalline states .
Ring Saturation and Conformational Flexibility
- 5-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrobromide () Key Difference: The dihydroimidazole ring (partially saturated) reduces aromaticity compared to the fully aromatic imidazole in the target compound. The hydrobromide salt may exhibit different solubility compared to the hydrochloride form .
Substituent Bulk and Steric Effects
- 4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine ()
- Key Differences : The chlorophenyl group is at the 3-position (meta) instead of 4 (para), and a cyclopropyl group replaces the isopropyl at position 1.
- Impact : The meta-substituted chlorophenyl may disrupt symmetry in binding interactions. The cyclopropyl group, being smaller and more rigid than isopropyl, could reduce steric hindrance and enhance metabolic stability .
Pharmacologically Relevant Analogs
- SB 202190 Monohydrochloride Hydrate () Key Differences: Contains a hydroxylphenol and pyridyl group, enabling hydrogen bonding and metal coordination. Comparison: The target compound lacks these polar groups, suggesting differences in target selectivity. SB 202190 is a p38 MAP kinase inhibitor, implying that the target’s bioactivity (if any) may hinge on its amine and chlorophenyl motifs .
Salt Forms and Solubility
| Compound | Salt Form | Solubility Profile |
|---|---|---|
| Target Compound | Hydrochloride | High aqueous solubility |
| 5-(4-Chlorophenyl)-dihydroimidazole | Hydrobromide | Moderate solubility |
| SB 202190 | Monohydrochloride | Enhanced solubility (hydrate) |
Hydrochloride salts are generally preferred for pharmaceutical applications due to predictable dissolution profiles .
Biological Activity
4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride, also known by its CAS number 1184473-63-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₅ClN₃
- Molecular Weight : 272.17 g/mol
- Structure : The compound features an imidazole ring substituted with a chlorophenyl group and an isopropyl amine moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which may enhance its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of imidazoles have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Cl Imidazole Derivative | 4–8 | Staphylococcus aureus |
| 4-Cl Imidazole Derivative | 0.5–1.0 | Mycobacterium tuberculosis |
These findings suggest that the compound could be further investigated for its potential as an antimicrobial agent, particularly in treating resistant infections .
Anticancer Activity
The imidazole scaffold has been extensively studied for its anticancer properties. Research indicates that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For example, some derivatives have been shown to possess IC50 values in the low micromolar range against various cancer cell lines.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Imidazole Derivative | 0.6 ± 0.94 | InhA (target for TB treatment) |
| Imidazole Derivative | <1 | MDR Mycobacterium tuberculosis |
These results highlight the potential of this compound in cancer therapy, warranting further exploration into its efficacy and safety profiles in vivo .
Case Studies
A notable case study involved the evaluation of a closely related imidazole derivative in preclinical models. The study reported that the compound exhibited promising pharmacokinetic properties, including moderate oral bioavailability and a favorable clearance rate.
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Cmax (µg/mL) | 592 ± 62 |
| t½ (h) | 26.2 ± 0.9 |
| Clearance (L/h/kg) | 1.5 ± 0.3 |
| Oral Bioavailability (%) | 40.7 |
This profile suggests that the compound could be suitable for oral administration, making it a candidate for further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for 4-(4-chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride?
- Synthesis : Multi-step procedures often involve cyclization reactions using aromatic aldehydes and amines. For example, imidazole derivatives are synthesized via condensation of thiourea intermediates with maleimides or halides under reflux in polar aprotic solvents (e.g., DMF) . Catalysts like palladium or copper salts may enhance selectivity.
- Characterization : Confirm structure via FT-IR (C-N/C-Cl stretching), H/C NMR (aromatic proton shifts at δ 7.2–8.0 ppm), and LCMS (molecular ion peak matching theoretical mass). Purity is assessed via HPLC with a C18 column and acetonitrile/water mobile phase .
Q. How can researchers optimize reaction yields for imidazole derivatives like this compound?
- Key parameters include temperature control (60–100°C to avoid side reactions), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 for amine:aldehyde). Catalytic systems (e.g., Pd/C for cross-coupling) improve efficiency. Yield optimization often requires iterative DOE (Design of Experiments) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Basis sets such as 6-31G(d,p) balance accuracy and computational cost .
- Wavefunction Analysis : Multiwfn software visualizes electron localization function (ELF) and Laplacian of electron density to assess reactive sites (e.g., nucleophilic Cl substituent) .
Q. How do structural modifications influence biological activity in imidazole analogs?
- SAR Insights :
| Substituent Position | Modification | Observed Effect |
|---|---|---|
| 4-Chlorophenyl (Ar) | Replacement with Br | Increased antimicrobial potency but reduced solubility |
| Propan-2-yl (R-group) | Branching to cyclopentyl | Enhanced receptor binding affinity (e.g., kinase inhibition) |
- Methodology : Use in vitro assays (e.g., MIC for antimicrobial activity) paired with molecular docking (AutoDock Vina) to validate target interactions .
Q. What advanced spectroscopic techniques resolve ambiguities in crystallographic data for this compound?
- Single-Crystal XRD : SHELX software refines unit cell parameters and thermal displacement parameters. For example, space group is common for chlorophenyl-imidazole derivatives. Hydrogen bonding networks (e.g., N–H⋯Cl) stabilize crystal packing .
- Dynamic NMR : Resolves conformational flexibility (e.g., imidazole ring puckering) via variable-temperature H NMR .
Data Contradictions and Resolution
Q. Conflicting reports on the reactivity of the 4-chlorophenyl group: How to reconcile discrepancies?
- Issue : Some studies report electrophilic substitution at the para-Cl position , while others note inertness under similar conditions .
- Resolution : Solvent polarity (e.g., DMSO vs. THF) and Lewis acid catalysts (e.g., FeCl) significantly alter reactivity. DFT calculations (charge density at Cl: ~−0.25 e) predict susceptibility to nucleophilic attack in polar media .
Methodological Tools
- Synthesis : Reflux condensers, Schlenk lines for air-sensitive steps.
- Computational : Gaussian 16 (DFT), VMD (visualization).
- Biological Assays : MTT for cytotoxicity, SPR for binding kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
